Gallium nitride

Catalog No.
S595589
CAS No.
25617-97-4
M.F
GaN
M. Wt
83.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium nitride

CAS Number

25617-97-4

Product Name

Gallium nitride

IUPAC Name

azanylidynegallane

Molecular Formula

GaN

Molecular Weight

83.73 g/mol

InChI

InChI=1S/Ga.N

InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N

SMILES

N#[Ga]

Synonyms

gallium nitride, gallium nitride (GAN), GaN compound

Canonical SMILES

N#[Ga]
  • Efficient and long-lasting LEDs: GaN-based LEDs offer superior efficiency compared to traditional LEDs, meaning they convert more electrical energy into light, leading to lower energy consumption and longer lifespans. This property makes them ideal candidates for solid-state lighting applications, contributing to energy-saving initiatives.
  • Full-color displays: Prior to GaN, achieving full-color displays was challenging due to limitations in the brightness of blue and green LEDs. GaN-based LEDs overcome this hurdle by offering superior brightness, enabling the development of high-quality displays for various applications, including large TV screens, mobile phones, and computer monitors.

High-Power and High-Temperature Applications

Beyond optoelectronics, GaN also finds significant use in research involving high-power and high-temperature environments.

  • Power electronics: GaN exhibits exceptional thermal stability and high breakdown voltage, making it suitable for power electronics research. These characteristics translate to the development of more efficient and powerful transistors and other power devices that can operate at higher temperatures and handle larger amounts of power. This has applications in areas like power conversion systems, electric vehicles, and renewable energy generation.
  • Microwave devices: GaN's high-frequency operation makes it a valuable material for research in microwave technology. It enables the development of high-performance transistors and other microwave devices used in radars, communication systems, and other applications requiring high-frequency operation.

Ongoing Research and Future Potential

GaN research continues to explore its potential in various scientific fields. This includes:

  • Solid-state lasers: Researchers are investigating the development of GaN-based solid-state lasers, which offer potential advantages over traditional lasers in terms of efficiency, size, and tunability.
  • Biomedical applications: Emerging research explores the use of GaN in biomedical applications, such as biosensors and drug delivery systems, due to its biocompatible properties.

Gallium nitride is a binary compound composed of gallium and nitrogen, classified as a member of the group III-nitride semiconductor family. It exhibits a hexagonal wurtzite crystal structure, which is thermodynamically stable and contributes to its unique electronic properties. With a wide bandgap of approximately 3.4 electron volts, gallium nitride is recognized for its ability to operate at high voltages and temperatures, making it an essential material in various electronic and optoelectronic applications, including light-emitting diodes and high-frequency transistors .

The wide bandgap of GaN plays a crucial role in its optoelectronic properties. When an electron in the conduction band recombines with a hole in the valence band, it releases energy in the form of light. The specific wavelength of the emitted light depends on the bandgap energy. In GaN LEDs, this recombination produces blue light, a key component for creating white light for displays and lighting applications [].

Of GaN growth. - ResearchGate" class="citation ml-xs inline" data-state="closed" href="https://www.researchgate.net/figure/Chemical-reactions-of-GaN-growth_tbl1_322178080" rel="nofollow noopener" target="_blank"> .
  • Catalytic Reactions: Gallium nitride has been shown to catalyze the hydrogenation of carbon dioxide to dimethyl ether, demonstrating its potential as a catalyst in chemical transformations .
  • Research on the biological activity of gallium nitride is limited but suggests potential antimicrobial properties. Some studies indicate that gallium compounds can inhibit bacterial growth and biofilm formation, although the specific effects of gallium nitride require more extensive investigation. The biocompatibility of gallium nitride for medical applications is still under research, particularly in the context of drug delivery systems and biosensors.

    Several methods exist for synthesizing gallium nitride:

    • Metal-Organic Vapor Phase Epitaxy: This method involves the reaction of ammonia with metal-organic precursors such as trimethylgallium at high temperatures (800–1100 °C). It is widely used for producing high-quality thin films for optoelectronic devices .
    • Hydride Vapor Phase Epitaxy: Similar to metal-organic vapor phase epitaxy but uses hydrides instead of organometallic compounds.
    • Melt Growth Techniques: Gallium nitride can be grown from a molten gallium and nitrogen mixture under high pressure (100 atmospheres) at temperatures around 750 °C .
    • Ammonolysis: This involves reacting gallium oxide with ammonia to produce gallium nitride along with water vapor .

    Aluminum Nitride6.2WurtziteHigh-temperature electronicsIndium Nitride1.9WurtziteOptoelectronic devicesSilicon Carbide3.0CubicHigh-power devices, LEDsZinc Oxide3.37HexagonalOptoelectronics, sensors

    Uniqueness of Gallium Nitride

    Gallium nitride's uniqueness lies in its combination of wide bandgap, thermal stability, and mechanical hardness. Unlike aluminum nitride, which has a higher bandgap but lacks the same level of electronic versatility, or indium nitride, which has a lower bandgap suitable for infrared applications, gallium nitride strikes an optimal balance for high-frequency and high-power applications. Its ability to act as both a semiconductor and catalyst further enhances its utility across various technological domains .

    Interaction studies involving gallium nitride primarily focus on its catalytic properties and interactions with other materials. For instance, research has shown that gallium nitride can effectively catalyze the conversion of carbon dioxide into useful chemicals like dimethyl ether under specific conditions . Additionally, studies on its interaction with biological systems are ongoing to understand its potential as an antimicrobial agent.

    GHS Hazard Statements

    Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
    Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
    H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    25617-97-4

    Wikipedia

    Gallium(III) nitride

    General Manufacturing Information

    Gallium nitride (GaN): ACTIVE

    Dates

    Modify: 2023-08-15

    Explore Compound Types